REACTION_CXSMILES
|
Cl[CH2:2][C:3]([C:5]1[C:13]2[S:12][C:11](=[O:14])[NH:10][C:9]=2[C:8]([OH:15])=[CH:7][CH:6]=1)=[O:4].[N-:16]=[N+:17]=[N-:18].[Na+]>CN(C)C=O>[N:16]([CH2:2][C:3]([C:5]1[C:13]2[S:12][C:11](=[O:14])[NH:10][C:9]=2[C:8]([OH:15])=[CH:7][CH:6]=1)=[O:4])=[N+:17]=[N-:18] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)C1=CC=C(C=2NC(SC21)=O)O
|
Name
|
|
Quantity
|
1800 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
88.3 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Type
|
CUSTOM
|
Details
|
stirred in an ice bath for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 72 hours
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
each quenched separately into ice and water (2.5 L)
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water (1 L)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
a further portion of acetonitrile (1 L) added
|
Type
|
CUSTOM
|
Details
|
solvent evaporated again
|
Type
|
CUSTOM
|
Details
|
to dry the product
|
Type
|
ADDITION
|
Details
|
Diethyl ether (1.5 L) was added
|
Type
|
STIRRING
|
Details
|
the mixture stirred
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 35° C. for 24 hours
|
Duration
|
24 h
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CC(=O)C1=CC=C(C=2NC(SC21)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |